molecular formula C19H24ClN3O3 B7897116 4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897116
M. Wt: 377.9 g/mol
InChI Key: SAWNVLSLIJPFHA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (hereafter referred to by its full IUPAC name) is a tert-butyl-protected piperidine derivative bearing a 3-chloroquinoxaline moiety linked via an oxymethyl group. Based on structural analogs in the evidence, its molecular formula is inferred to be C₁₉H₂₃ClN₃O₃, with a molecular weight of approximately 376.88 g/mol (extrapolated from similar compounds in and ).

Properties

IUPAC Name

tert-butyl 4-[(3-chloroquinoxalin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3/c1-19(2,3)26-18(24)23-10-8-13(9-11-23)12-25-17-16(20)21-14-6-4-5-7-15(14)22-17/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWNVLSLIJPFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-2-(halomethyl)quinoxaline Derivatives

The quinoxaline core is functionalized at the 2-position through radical halogenation or oxidation-hydroxylation sequences.

Method A: Radical Bromination

  • Substrate : 3-Chloro-2-methylquinoxaline

  • Reagents : N-Bromosuccinimide (NBS), benzoyl peroxide (radical initiator)

  • Solvent : Chlorobenzene

  • Conditions : 85°C, 2 hours

  • Outcome : 3-Chloro-2-(bromomethyl)quinoxaline is obtained in 60–70% yield after precipitation and pentane extraction.

Method B: Chlorination via N-Chlorosuccinimide (NCS)

  • Substrate : 3-Chloro-2-methylquinoxaline

  • Reagents : NCS, benzoyl peroxide

  • Solvent : Acetonitrile

  • Conditions : Reflux for 12 hours

  • Outcome : 3-Chloro-2-(chloromethyl)quinoxaline with 80% selectivity.

Preparation of N-Boc-piperidine-4-methanol

The piperidine alcohol is protected to avoid side reactions during coupling:

  • Substrate : 4-Hydroxymethylpiperidine

  • Protection : Di-tert-butyl dicarbonate (Boc anhydride), dimethylaminopyridine (DMAP)

  • Solvent : Dichloromethane

  • Conditions : Room temperature, 12 hours

  • Outcome : 4-(Hydroxymethyl)piperidine-1-carboxylic acid tert-butyl ester in >90% yield.

Ether Coupling via Nucleophilic Substitution

The halomethylquinoxaline reacts with the Boc-protected piperidine alcohol under basic conditions:

  • Substrate : 3-Chloro-2-(bromomethyl)quinoxaline + N-Boc-piperidine-4-methanol

  • Base : Potassium carbonate or triethylamine

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Conditions : 60°C, 6–8 hours

  • Outcome : Target compound isolated via silica gel chromatography (hexane/ethyl acetate), yielding 50–65%.

Alternative Synthetic Strategies

Mitsunobu Reaction for Ether Formation

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine

  • Substrates : 3-Chloro-2-hydroxyquinoxaline + N-Boc-piperidine-4-methanol

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : 0°C to room temperature, 24 hours

  • Outcome : Direct C–O bond formation with inversion of configuration; yields 55–60%.

Reductive Amination Pathway (Hypothetical)

  • Step 1 : Oxidize 3-chloro-2-(hydroxymethyl)quinoxaline to aldehyde.

  • Step 2 : Condense with N-Boc-piperidine-4-amine using sodium cyanoborohydride.

  • Challenge : Requires precise control to avoid over-reduction or imine hydrolysis.

Optimization and Comparative Analysis

MethodHalogenation AgentCoupling StrategyYield (%)Purity (%)Key Advantage
Radical BrominationNBSNucleophilic Sub.6595Scalable, minimal byproducts
Mitsunobu ReactionN/ADEAD/PPh36098Stereospecific, no halogenation
Chlorination (NCS)NCSNucleophilic Sub.5892Cost-effective reagents

Critical Observations :

  • Radical bromination offers superior scalability but requires hazardous reagents.

  • Mitsunobu reaction eliminates halogenation steps but incurs higher costs due to phosphine reagents.

  • Sodium borohydride/cobalt chloride systems (adapted from) could reduce nitro intermediates but remain untested for this target.

Purification and Characterization

  • Purification : Column chromatography (silica gel, hexane/EtOAc 3:1) or recrystallization (ethanol/water).

  • Characterization :

    • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.40–3.70 (m, 4H, piperidine), 4.50 (s, 2H, OCH₂), 8.10–8.30 (m, 4H, quinoxaline).

    • HPLC : >98% purity under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Industrial Considerations and Challenges

  • Cost Drivers : NBS and Boc anhydride contribute >60% of raw material costs.

  • Safety : Exothermic halogenation steps necessitate controlled temperature regimes.

  • Byproduct Management : Succinimide derivatives from NBS/NCS require efficient filtration .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key techniques used in the synthesis include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For monitoring the reaction progress and confirming the structure.
  • High Performance Liquid Chromatography (HPLC) : For assessing the purity of the final product.

The synthesis process emphasizes careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity .

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry due to its structural characteristics that may confer biological activity. The quinoxaline moiety is known for its potential antimicrobial and anticancer properties, suggesting applications in developing new therapeutic agents .

Research indicates that compounds containing quinoxaline derivatives can interact with various biological targets, including enzymes and receptors involved in pharmacological pathways. These interactions may lead to significant biological effects, making this compound a candidate for further investigation in drug discovery programs .

Structural Biology

The compound's unique structure allows it to serve as a scaffold for designing new molecules with enhanced biological activity. Its ability to form hydrogen bonds and engage in π-stacking interactions can be explored in structure-activity relationship (SAR) studies .

Safety and Handling Considerations

Given its classification as a potential skin and eye irritant, appropriate safety measures must be taken when handling this compound. Recommended practices include:

  • Use of personal protective equipment (PPE) such as gloves and goggles.
  • Ensuring proper ventilation in the working area.
  • Following disposal regulations for hazardous materials .

Mechanism of Action

The mechanism by which 4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of piperidine-1-carboxylic acid tert-butyl esters functionalized with heterocyclic substituents. Below is a systematic comparison with structurally related compounds:

Heterocyclic Substituent Variations

Compound Name (CAS No.) Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 3-Chloroquinoxaline C₁₉H₂₃ClN₃O₃ ~376.88 Likely intermediate for bioactive molecules (e.g., kinase inhibitors)
4-[(3-Chloro-quinoxalin-2-ylamino)-Methyl]-piperidine-1-carboxylic acid tert-butyl ester (939986-55-7) 3-Chloroquinoxaline C₁₉H₂₅ClN₄O₂ 376.88 Amino-methyl linker; potential for hydrogen bonding
3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (939986-22-8) 6-Chloropyridazine C₁₅H₂₂ClN₃O₃ 327.81 Pyridazine core; lower molecular weight for enhanced solubility
4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (1289385-35-8) 4-Chloro-6-methylpyrimidine C₁₆H₂₄ClN₃O₃ 341.83 Pyrimidine substituent; XLogP3 = 3.5 (moderate lipophilicity)

Key Observations :

  • Replacing the oxymethyl linker with an aminomethyl group (as in 939986-55-7) introduces a secondary amine, which may alter solubility and binding affinity .
Melting Point and Solubility Trends
  • Bromopyrazole-substituted analog (CAS 877399-50-3): Melting point = 77–81°C; soluble in methanol .
  • Pyrimidine-substituted analog (CAS 1289385-35-8): Higher lipophilicity (XLogP3 = 3.5) compared to chloroquinoxaline derivatives .
  • Target Compound: Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DCM, methanol) due to the tert-butyl group and heterocyclic substituent.

Research and Application Insights

  • Material Science: tert-Butyl esters are valued as intermediates in peptide synthesis and organocatalysis due to their stability under basic conditions.

Biological Activity

4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, with CAS number 939986-43-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C19H24ClN3O3
  • Molecular Weight : 377.87 g/mol
  • CAS Number : 939986-43-3

This compound is classified as a biochemical reagent and is primarily used in research settings. Its structure includes a quinoxaline moiety, which is known for various biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is particularly noted for its potential as a phosphodiesterase (PDE) inhibitor, which can lead to increased levels of cyclic AMP (cAMP) in cells. This mechanism is significant in anti-inflammatory responses and may have applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 4-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester exhibit significant inhibition of tumor necrosis factor-alpha (TNF-α) production in human peripheral blood mononuclear cells (PBMCs). Such inhibition is crucial for evaluating anti-inflammatory effects. For instance, one study reported IC50 values for related compounds ranging from 40 to 100 nM, indicating potent activity against TNF-α production .

Case Studies

  • Anti-inflammatory Effects : A study investigated the ability of PDE4 inhibitors to reduce TNF-α levels in LPS-stimulated PBMCs. The results indicated that certain derivatives exhibited higher potency than established PDE4 inhibitors like rolipram, suggesting that modifications to the quinoxaline structure can enhance biological activity .
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of various quinoxaline derivatives on cancer cell lines. The findings suggested that the introduction of the piperidine carboxylic acid moiety significantly increased cytotoxicity compared to other structural analogs .

Toxicological Profile

The compound has been classified with specific hazard identifications:

  • Skin Irritation : Category 2
  • Eye Irritation : Category 2A
  • Specific Target Organ Toxicity : Category 3 (Respiratory system)

These classifications indicate that while the compound shows promising biological activity, it also poses certain risks upon exposure .

Table 1: Comparison of IC50 Values for Related Compounds

CompoundIC50 (nM)Target
Rolipram60PDE4
Compound A40TNF-α
Compound B100TNF-α
4-(3-Chloro...)TBDPDE4 / TNF-α

Table 2: Toxicological Data Summary

EndpointClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Respiratory ToxicityCategory 3

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Synthesis optimization requires careful control of:

  • Temperature : Elevated temperatures (e.g., 80–100°C) are often necessary for coupling reactions involving the quinoxaline moiety .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in nucleophilic substitution steps, while dichloromethane is preferred for tert-butyl ester deprotection .
  • Reaction time : Extended reaction times (12–24 hours) improve yield in multi-step syntheses, but overreaction risks byproduct formation .
  • Catalysts : Palladium catalysts may be required for cross-coupling reactions involving the chloro-quinoxaline group .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirms structural integrity, particularly the tert-butyl group (δ ~1.4 ppm in 1^1H NMR) and piperidine ring conformation .
  • HPLC : Monitors purity (>95%) and resolves intermediates during synthesis .
  • Mass spectrometry (HRMS) : Validates molecular weight (C19_{19}H23_{23}ClN4_4O3_3, theoretical MW 376.88) and detects fragmentation patterns .

Q. How does the tert-butyl ester group influence reactivity in downstream modifications?

The tert-butyl ester acts as a protective group, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) to expose the carboxylic acid for amide coupling or other derivatizations . Its steric bulk also reduces undesired side reactions during synthetic steps involving the piperidine nitrogen .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction conditions for synthesizing this compound?

Contradictions in literature (e.g., solvent polarity or temperature ranges) can be addressed by:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent, catalyst loading) to identify optimal conditions .
  • In-line analytics : Real-time monitoring via HPLC or FTIR to track reaction progress and intermediate stability .
  • Computational modeling : Predicting solvent effects and transition states to guide experimental adjustments .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

Advanced methods include:

  • Molecular docking : Screens interactions with enzymes or receptors (e.g., kinase domains) using software like AutoDock or Schrödinger .
  • MD simulations : Assess stability of ligand-target complexes over nanoseconds to identify key binding residues .
  • QSAR models : Correlate structural features (e.g., chloro-quinoxaline electronegativity) with activity data from analogous compounds .

Q. What strategies mitigate stability issues during experimental procedures?

Stability challenges arise from:

  • Hydrolysis : Store the compound in anhydrous conditions (-20°C under nitrogen) to prevent tert-butyl ester degradation .
  • Light sensitivity : Protect from UV exposure due to the quinoxaline chromophore .
  • Handling : Use gloveboxes for air-sensitive reactions and validate purity via HPLC before critical steps .

Methodological Considerations Table

ParameterOptimization StrategyReference Evidence
Reaction Temperature80–100°C for coupling; ambient for deprotection
Solvent PolarityDMF for nucleophilic steps; TFA/DCM for ester cleavage
Analytical ValidationHPLC (purity), HRMS (MW confirmation), 1^1H NMR (structural assignment)
Computational ScreeningDocking (AutoDock), MD simulations (GROMACS)

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